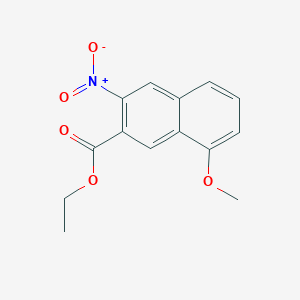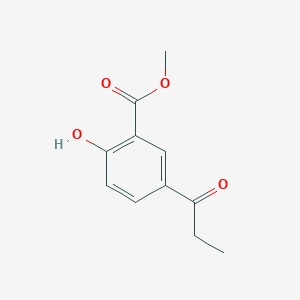
4-Benzyl-thiophene-3-carbaldehyde
Descripción general
Descripción
4-Benzyl-thiophene-3-carbaldehyde is a chemical compound with the molecular formula C₁₂H₁₀OS and a molecular weight of 202.27 g/mol . It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is primarily used in research and development, particularly in the fields of organic chemistry and material science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Benzyl-thiophene-3-carbaldehyde typically involves the functionalization of thiophene derivatives. One common method is the Vilsmeier-Haack reaction, which introduces the formyl group into the thiophene ring . This reaction involves the use of reagents such as phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) under controlled conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale application of the Vilsmeier-Haack reaction or similar formylation techniques. The scalability of these reactions makes them suitable for industrial synthesis .
Análisis De Reacciones Químicas
Types of Reactions: 4-Benzyl-thiophene-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: Electrophilic substitution reactions can occur at the thiophene ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed.
Substitution: Various electrophiles can be introduced using reagents like bromine (Br₂) or iodine (I₂) under acidic conditions.
Major Products:
Oxidation: 4-Benzylthiophene-3-carboxylic acid.
Reduction: 4-Benzylthiophene-3-methanol.
Substitution: Halogenated derivatives of this compound.
Aplicaciones Científicas De Investigación
4-Benzyl-thiophene-3-carbaldehyde has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-Benzyl-thiophene-3-carbaldehyde is primarily related to its chemical reactivity. The aldehyde group is highly reactive and can form various derivatives through nucleophilic addition and condensation reactions. These reactions enable the compound to interact with different molecular targets, facilitating its use in synthetic chemistry .
Comparación Con Compuestos Similares
- Thiophene-2-carbaldehyde
- Thiophene-3-carbaldehyde
- 4-Methylthiophene-3-carbaldehyde
Comparison: The benzyl group provides additional sites for functionalization, making it a versatile intermediate in organic synthesis .
Propiedades
Fórmula molecular |
C12H10OS |
|---|---|
Peso molecular |
202.27 g/mol |
Nombre IUPAC |
4-benzylthiophene-3-carbaldehyde |
InChI |
InChI=1S/C12H10OS/c13-7-12-9-14-8-11(12)6-10-4-2-1-3-5-10/h1-5,7-9H,6H2 |
Clave InChI |
MOKRBDCJFCISEK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CC2=CSC=C2C=O |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(5S)-{[(tert-butyl)dimethylsilyloxy]methyl}-2-pyrrolidinone](/img/structure/B8461960.png)

![2-tert-butyl 3-methyl (1s,3s,4r)-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate](/img/structure/B8461968.png)





![Ethyl 2-[4-(oxan-4-yl)phenoxy]propanoate](/img/structure/B8462030.png)
